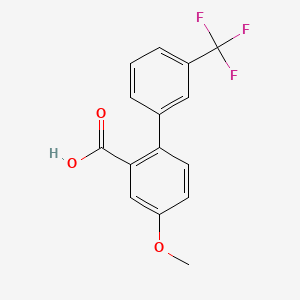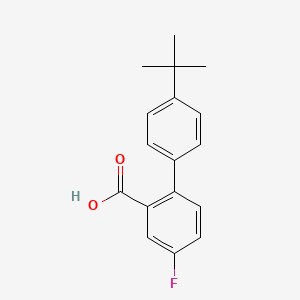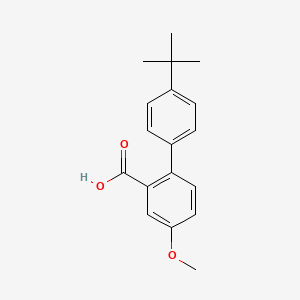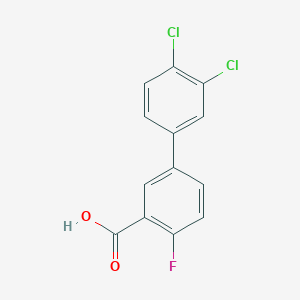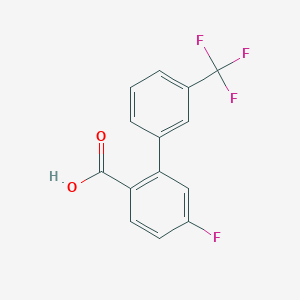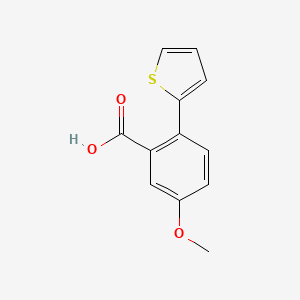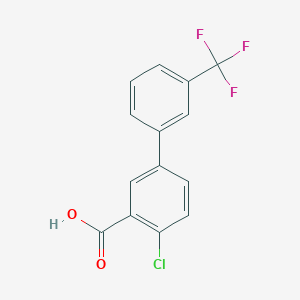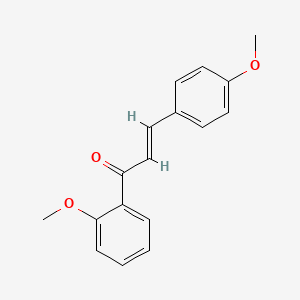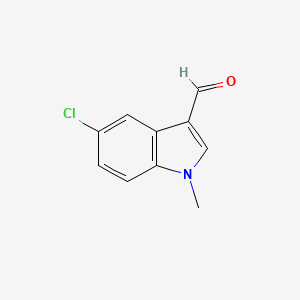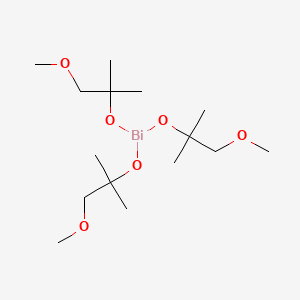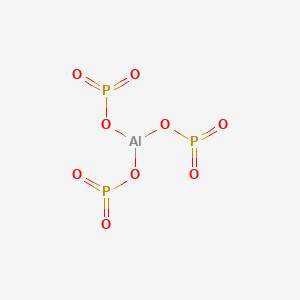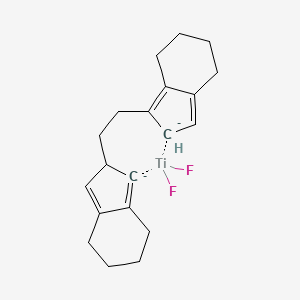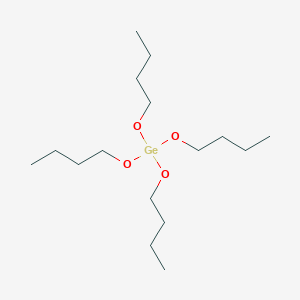
Tetra-n-butoxygermane, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-n-butoxygermane, 97%: is an organogermanium compound with the molecular formula C16H36GeO4 Germanium n-butoxide . This compound is a colorless liquid that is sensitive to moisture and has a boiling point of approximately 143°C . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra-n-butoxygermane is typically synthesized through the reaction of germanium tetrachloride with n-butanol in the presence of a base. The reaction proceeds as follows:
GeCl4+4C4H9OH→Ge(OC4H9)4+4HCl
This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of tetra-n-butoxygermane involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tetra-n-butoxygermane undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, it hydrolyzes to form germanium dioxide and n-butanol.
Ge(OC4H9)4+4H2O→GeO2+4C4H9OH
Oxidation: It can be oxidized to form germanium dioxide.
Substitution: It can undergo substitution reactions with other alcohols to form different germanium alkoxides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxygen or oxidizing agents.
Substitution: Various alcohols under anhydrous conditions.
Major Products Formed:
Hydrolysis: Germanium dioxide and n-butanol.
Oxidation: Germanium dioxide.
Substitution: Different germanium alkoxides.
Scientific Research Applications
Tetra-n-butoxygermane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of germanium-based materials and compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of germanium oxide films and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tetra-n-butoxygermane involves its ability to hydrolyze and form germanium dioxide, which can interact with various molecular targets. The pathways involved include:
Hydrolysis Pathway: The compound hydrolyzes to release germanium dioxide and n-butanol.
Oxidation Pathway: The compound can be oxidized to form germanium dioxide, which can then interact with other molecules.
Comparison with Similar Compounds
Germanium (IV) ethoxide: Similar in structure but with ethoxide groups instead of butoxide.
Germanium (IV) isopropoxide: Contains isopropoxide groups instead of butoxide.
Triethylgermanium hydride: Contains ethyl groups and hydrogen instead of butoxide.
Uniqueness: Tetra-n-butoxygermane is unique due to its specific butoxide groups, which provide distinct reactivity and properties compared to other germanium alkoxides. Its ability to form germanium dioxide upon hydrolysis makes it particularly useful in applications requiring germanium oxide films .
Properties
CAS No. |
25063-27-8 |
|---|---|
Molecular Formula |
C4H10GeO |
Molecular Weight |
146.75 g/mol |
IUPAC Name |
tetrabutoxygermane |
InChI |
InChI=1S/C4H10O.Ge/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI Key |
NFDJZOHWGXZZEX-UHFFFAOYSA-N |
SMILES |
CCCCO[Ge](OCCCC)(OCCCC)OCCCC |
Canonical SMILES |
CCCCO.[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


